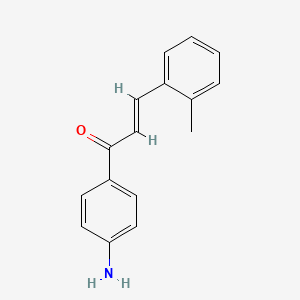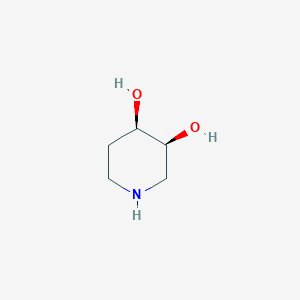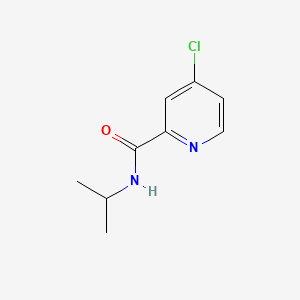
1-(2-溴苯基)-1H-咪唑
描述
Synthesis Analysis
The synthesis of imidazole derivatives, including those with a bromophenyl group, has been explored through various methods. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved using palladium-catalyzed cascade reactions starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines . Another approach involved a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives from N-phenylbenzimidamides and bromobenzenes, utilizing a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process . Additionally, o-Bromophenyl isocyanide reacted with primary amines under CuI catalysis to afford 1-substituted benzimidazoles .
Molecular Structure Analysis
The molecular structure of various bromophenyl-imidazole derivatives has been characterized using different techniques. For example, a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was characterized by IR, Mass, NMR, X-ray diffraction, and elemental analysis . Hirshfeld surface analysis and DFT calculations were also performed to understand the intercontacts in the crystal structure and the stability and charge transfer within the compound .
Chemical Reactions Analysis
The chemical reactivity of bromophenyl-imidazole derivatives can be inferred from the synthesis methods employed. The palladium-catalyzed CO insertion and C-H bond activation , as well as the Cu-catalyzed C–H functionalization/C–N bond formation , indicate that these compounds can participate in complex cascade reactions and bond formation processes. The use of CuI catalysis for the reaction with primary amines further demonstrates the versatility of these compounds in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl-imidazole derivatives are closely related to their molecular structure. The presence of bromine and other substituents like fluorine and methyl groups can significantly influence the compound's reactivity, solubility, and biological activity. For instance, the molecular electrostatic surface analysis of one derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could be relevant for its interaction with biological targets . The synthesis and characterization of 1-(2,6-dimethyl-4-bromophenyl)imidazole and 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one further contribute to the understanding of the properties of these compounds.
科学研究应用
合成新化合物
1-(2-溴苯基)-1H-咪唑一直是合成新化合物的焦点,特别是作为有效的抗菌剂。这种化合物的衍生物,如1-(2-溴苯基)-2-苯基-1H-苯并[9,10-d]咪唑,已经被合成并测试其抗菌活性,显示出对包括白念珠菌(Narwal et al., 2012)在内的各种病原体有着有希望的结果。
结构和反应性研究
对咪唑衍生物的反应性和结构性质进行了广泛研究,包括类似于1-(2-溴苯基)-1H-咪唑的化合物。研究集中在无溶剂合成途径、光谱表征和这些衍生物的计算研究上,揭示了它们的反应性和与各种蛋白质(Hossain et al., 2018)的相互作用的重要见解。
药物应用
咪唑衍生物由于其生物活性在药物应用中显示出潜力。例如,一些衍生物已经表现出对各种酶和病原体的抑制活性,暗示了它们作为抗菌和抗真菌剂的潜在用途(Heeres & van Cutsem, 1981)。
晶体学和分子对接
咪唑衍生物的晶体学研究和分子对接分析为了解它们的分子结构和与生物靶标的潜在相互作用提供了深入见解。这类研究有助于理解这些化合物对特定蛋白质的抑制活性,这对于开发新药物是至关重要的(Sharma et al., 2018)。
材料科学应用
1-(2-溴苯基)-1H-咪唑衍生物也在材料科学中找到了应用。例如,它们在构建金属有机框架(MOFs)方面的应用已经被探索。这些MOFs可以具有独特的结构和功能性能,在包括催化和气体存储在内的各个领域中有用(Zhu et al., 2015)。
缓蚀
研究还探讨了咪唑衍生物在缓蚀中的有效性。这些化合物已经显示出在保护像钢这样的金属在酸性溶液中具有潜力,这对于工业应用是重要的(Prashanth et al., 2021)。
作用机制
Target of Action
It’s worth noting that imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that bromophenyl groups are often involved in interactions with biological targets, such as hydrogen bonding and halogen bonding, which can influence the activity of the compound .
Biochemical Pathways
Bromophenyl groups are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This could potentially affect various biochemical pathways, depending on the specific biological target of the compound.
安全和危害
未来方向
属性
IUPAC Name |
1-(2-bromophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBSOYHRXOAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(2-bromophenyl)-1H-imidazole in the context of the presented research?
A1: 1-(2-bromophenyl)-1H-imidazole serves as a crucial starting material in the development of a novel synthetic route for P-chiral phosphinyl imidazoles. [] The research highlights its role in a palladium-catalyzed cross-coupling reaction with tert-butyl(aryl)phosphine oxides. This reaction exploits a unique 1,4-palladium migration mechanism, allowing for the selective formation of C-P bonds at either the C2 or C5 position of the imidazole ring depending on the solvent used. [] This site-selectivity is a significant finding as it provides a controlled approach to synthesizing a diverse range of P-chiral imidazole-based phosphine oxides, which are valuable building blocks for various applications, including chiral ligands in asymmetric catalysis. []
Q2: How does the structure of 1-(2-bromophenyl)-1H-imidazole contribute to its reactivity in the described reaction?
A2: The presence of the bromine atom on the phenyl ring of 1-(2-bromophenyl)-1H-imidazole is essential for its reactivity in the palladium-catalyzed cross-coupling reaction. [] This bromine atom acts as a leaving group, facilitating the oxidative addition of palladium to the molecule, which is a key step in the catalytic cycle. [] Furthermore, the imidazole ring itself plays a crucial role in directing the 1,4-palladium migration. [] This migration is believed to occur through a palladacyclic intermediate, and the electronic properties of the imidazole ring likely influence the stability and selectivity of this intermediate, ultimately dictating the site of C-P bond formation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)
![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)



![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)

